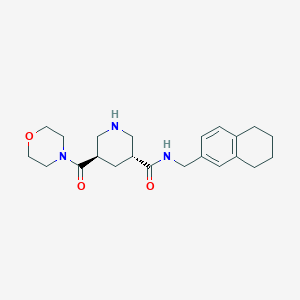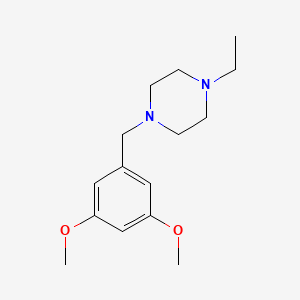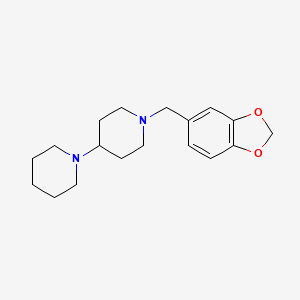
(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally complex compounds like the one often involves multi-step reactions that target the assembly of the molecular framework while optimizing yields and selectivity. For instance, the synthesis of related compounds has been demonstrated through approaches that involve key steps such as cyclization, functional group transformations, and the formation of heterocyclic systems. These synthetic routes are designed to introduce specific functional groups at precise locations within the molecule, allowing for the targeted modulation of its physical and chemical properties (Leopoldo et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their function, especially in the context of potential therapeutic uses. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate structural details. These methods provide insights into the three-dimensional arrangement of atoms within the molecule and can reveal conformational preferences, which are essential for understanding the molecule's reactivity and interaction with biological targets. The structural characteristics of related tetrafluoroborates have been explored, revealing insights into their performance as coupling reagents in synthesis, demonstrating the importance of molecular structure in chemical reactivity and stability (Olczak et al., 2008).
Chemical Reactions and Properties
Compounds like the one in focus participate in various chemical reactions, reflecting their complex reactivity profiles. These reactions can include nucleophilic substitutions, electrophilic additions, and more, depending on the functional groups present in the molecule. The reactivity is significantly influenced by the molecule's structure, with specific substituents and functional groups playing pivotal roles in determining the outcomes of chemical transformations. The synthesis and characterization of related compounds have provided valuable insights into their antibacterial activities, showcasing the chemical reactivity of such molecules and their potential applications (Selvakumar & Elango, 2017).
Propriétés
IUPAC Name |
(3R,5R)-5-(morpholine-4-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-21(24-13-16-5-6-17-3-1-2-4-18(17)11-16)19-12-20(15-23-14-19)22(27)25-7-9-28-10-8-25/h5-6,11,19-20,23H,1-4,7-10,12-15H2,(H,24,26)/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPODUMSIISQGA-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CNC(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)CNC(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644008.png)
![ethyl 4-{[2-(3-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5644011.png)
![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

![2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5644067.png)
![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)
![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)

![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)
![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![5-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644130.png)